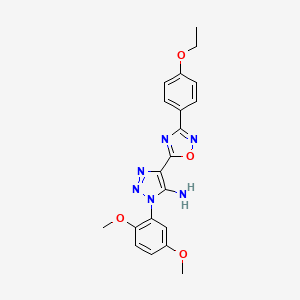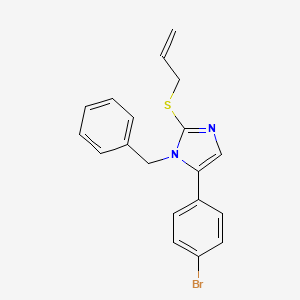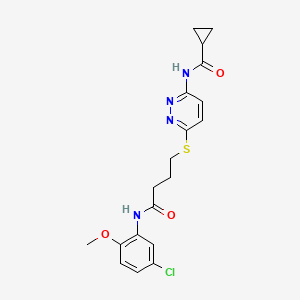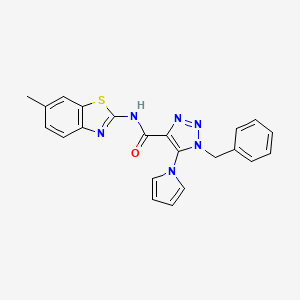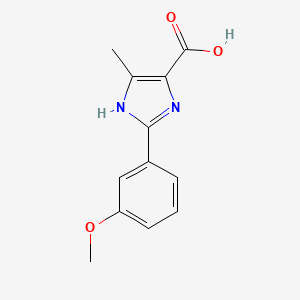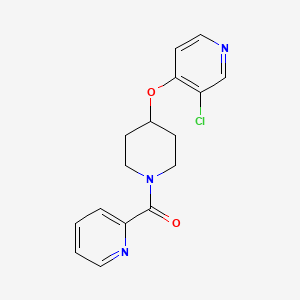
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which are involved in cytokine signaling pathways. CP-690,550 has been shown to be effective in treating various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wissenschaftliche Forschungsanwendungen
Substitution Reactions and Reactivity Studies
The reactivity of chloropyridines, including compounds structurally related to “(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone,” has been extensively studied. For instance, Coppens et al. (2010) explored the nucleophilic substitution activated in aromatic series, revealing the electrostatic interactions and solvation effects involving chloropyridines and piperidine in methanol, shedding light on the chemical behavior and potential modifications of such compounds (Coppens, Declerck, Gillet, & Nasielski, 2010).
Structural and Molecular Analysis
Research focusing on the structural and molecular aspects of related compounds provides insights into their potential applications in materials science and drug development. Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a derivative, highlighting the compound’s stability, intermolecular interactions, and electronic properties. Such studies are crucial for understanding the material's properties and potential applications in electronics or photonics (Karthik, Kumara, Naveen, Mallesha, Mallu, Deepa Urs, & Lokanath, 2021).
Synthetic Methods and Chemical Interactions
Research by Zheng Rui (2010) on synthesizing related compounds, such as hydrochloride derivatives, underlines the importance of developing efficient synthetic routes for pharmaceutical intermediates. This work demonstrates the methodology for preparing compounds with potential pharmacological activities, emphasizing the utility of such chemicals in drug synthesis and design (Zheng Rui, 2010).
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activities of pyridine derivatives, including structures similar to the compound , have been documented. For example, Mallesha and Mohana (2014) synthesized a series of derivatives and evaluated their antibacterial and antifungal activities, showcasing the potential of such compounds in developing new antimicrobials (Mallesha & Mohana, 2014).
Eigenschaften
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-11-18-8-4-15(13)22-12-5-9-20(10-6-12)16(21)14-3-1-2-7-19-14/h1-4,7-8,11-12H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMPPMNHONTXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

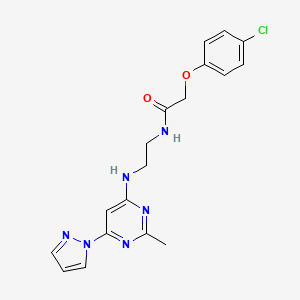
![8-Ethyl-3-nitroso-5-phenyl-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-2-ol](/img/structure/B2654981.png)

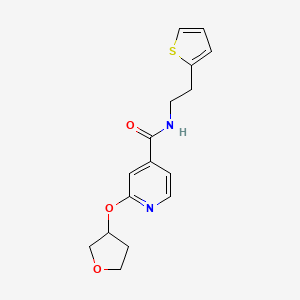
![8-(4-Chlorophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2654991.png)

![2-(4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2654993.png)
